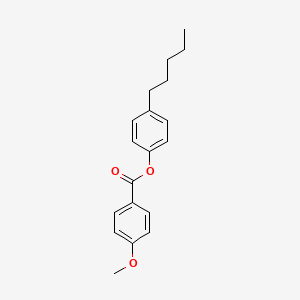

4-Pentylphenyl 4-methoxybenzoate

Beschreibung

Contextualization as a Nematic Liquid Crystal

4-Pentylphenyl 4-methoxybenzoate (B1229959) is a nematic liquid crystal, a state of matter where the constituent molecules exhibit long-range orientational order but no long-range positional order. wikipedia.org This means the molecules tend to align along a common axis, known as the director, but are free to flow like a conventional liquid. wikipedia.orgdoitpoms.ac.uk PPMB exhibits this nematic phase at temperatures slightly above room temperature. ossila.com This property is central to its utility, particularly in liquid-crystal displays (LCDs), where the application of an electric field can manipulate the molecular orientation to control the passage of light. wikipedia.orgxiengineering.com

Significance of Phenyl Benzoate (B1203000) Cores in Liquid Crystalline Systems

The molecular structure of 4-Pentylphenyl 4-methoxybenzoate is built upon a phenyl benzoate core. This core, consisting of two linearly linked phenyl rings, provides the necessary rigidity and rod-like shape (anisotropy) that is a prerequisite for the formation of liquid crystal phases. thescipub.comresearchgate.net Phenyl benzoate derivatives are one of the most extensively studied classes of calamitic (rod-shaped) compounds. researchgate.net The stability and structural characteristics of this core allow for the predictable formation of mesophases, with the terminal groups—in this case, a pentyl and a methoxy (B1213986) group—influencing the specific temperature range and type of the liquid crystal phase. thescipub.combohrium.com Comparative studies have shown that while other core structures like naphthalene (B1677914) can offer broader thermal stability, the phenyl benzoate core provides a reliable foundation for achieving nematic and smectic mesophases. bohrium.comsci-hub.se

Historical and Current Research Trajectory of this compound (PPMB/Nematal 105)

Identified by the CAS number 38444-13-2, PPMB has been a subject of ongoing research due to its utility as a standard nematic material. ossila.com A significant area of its application is as a host material for other molecules. For instance, it can host luminophores (light-emitting compounds) like perylene (B46583) diimide derivatives for potential use in optical electronics. ossila.com When used as a host, the nematic ordering of PPMB can induce alignment in the dissolved guest molecules. ossila.com

Furthermore, PPMB can serve as an achiral host for chiral (handed) compounds. The introduction of a chiral dopant induces a helical twist in the nematic structure, transforming it into a chiral nematic (or cholesteric) phase. ossila.com Research has explored its use in creating aligned luminophore solar concentrators and as a medium for studying the effects of dopants on liquid crystal alignment. ossila.com

Classification within Thermotropic Liquid Crystals

Liquid crystals are broadly divided into two main classes: thermotropic and lyotropic. wikipedia.org this compound falls into the category of thermotropic liquid crystals, which exhibit phase transitions into the liquid crystal state as a function of temperature. wikipedia.org Upon heating from a solid state, these materials transition into one or more liquid crystal phases before becoming a true isotropic liquid at higher temperatures. nih.gov

| Transition | Temperature (°C) | Temperature (K) | Phase Change |

|---|---|---|---|

| Melting Point | 27 | 300.15 | Crystal → Nematic |

| Clearing Point | 47 | 320.15 | Nematic → Isotropic Liquid |

Within the class of thermotropic liquid crystals, molecules are often categorized by their shape. This compound is a classic example of a calamitic liquid crystal. thescipub.comdoitpoms.ac.uk Calamitic molecules are characterized by their elongated, rod-like shape. nih.gov This structure typically consists of three key elements: a rigid central core, connective linkage groups, and flexible terminal groups. nih.gov In PPMB, the phenyl benzoate unit forms the rigid core, while the pentyl and methoxy groups serve as the flexible terminal chains, contributing to the fluidity of the material within its liquid crystalline phase. thescipub.com

Thermotropic liquid crystals can exhibit their mesophases in two distinct ways: enantiotropically or monotropically. An enantiotropic mesophase is one that is thermodynamically stable and can be observed upon both heating the crystalline solid and cooling the isotropic liquid. researchgate.net A monotropic mesophase, in contrast, is only observed upon cooling from the isotropic liquid, as it is metastable with respect to the crystalline solid. researchgate.net

Based on its observed phase transitions, this compound is an enantiotropic liquid crystal. Upon heating, it melts from its crystalline form into a stable nematic phase at 27°C before transitioning to an isotropic liquid at 47°C. This nematic phase reappears upon cooling from the isotropic liquid, confirming its thermodynamically stable nature. researchgate.net

Eigenschaften

IUPAC Name |

(4-pentylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXVYOLBGBYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068099 | |

| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-13-2 | |

| Record name | 4-Pentylphenyl 4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylphenyl methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-pentylphenyl p-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLPHENYL METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C69KDR77Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Fabrication Methodologies

Synthetic Routes for 4-Pentylphenyl 4-methoxybenzoate (B1229959) and Analogues

The synthesis of this phenyl benzoate-core liquid crystal can be achieved through several established and emerging chemical pathways.

Esterification is a primary and conventional method for synthesizing 4-Pentylphenyl 4-methoxybenzoate. This typically involves the reaction between a phenol (B47542) and a carboxylic acid or its derivative. A common approach is the Fischer-Speier esterification, which utilizes an acid catalyst. youtube.com

In a typical synthesis, 4-pentylphenol (B72810) is reacted with 4-methoxybenzoic acid in the presence of a strong acid catalyst like sulfuric acid. youtube.com The reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the phenol. A series of proton transfers and the elimination of a water molecule yield the final ester product. youtube.com

Alternatively, a more reactive acyl chloride, such as 4-methoxybenzoyl chloride, can be used instead of the carboxylic acid. This reaction with 4-pentylphenol readily forms the ester without the need for a strong acid catalyst, often performed in the presence of a base to neutralize the HCl byproduct.

Table 1: Overview of Esterification Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 4-pentylphenol + 4-methoxybenzoic acid | Acid catalyst (e.g., H₂SO₄), Heat | Reversible reaction; removal of water drives equilibrium. |

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for constructing the biaryl core structure inherent in many liquid crystals. beilstein-journals.orgrsc.org While not the most direct route for this specific ester, these methods are invaluable for creating analogues and complex liquid crystal structures.

For instance, a Suzuki cross-coupling could be employed to first synthesize a biphenyl (B1667301) precursor. nih.gov This would involve reacting an arylboronic acid with an aryl halide. Subsequently, the resulting biphenyl intermediate could be functionalized to create the final ester. The development of these methods has significantly expanded the range of accessible liquid crystal architectures. beilstein-journals.orgnih.gov Silicon-based cross-coupling reactions are also gaining attention as an environmentally benign alternative. rsc.org

A modern, eco-friendly approach to synthesizing liquid crystals is through mechanochemistry. tandfonline.comtandfonline.com This method uses mechanical energy, typically from a ball mill or mixer mill, to induce chemical reactions in a solid state or with minimal solvent. tandfonline.commdpi.com The process involves placing the solid reactants (e.g., a phenol and a carboxylic acid derivative) into a milling jar with grinding balls. The high-energy impact, grinding, and shearing forces generated during milling provide the activation energy for the reaction to proceed. tandfonline.com

This technique is lauded for being fast, simple, and almost solvent-free, which aligns with the principles of green chemistry. tandfonline.com It has been successfully demonstrated for the rapid screening and synthesis of various liquid crystal molecules, including those with nematic phases. tandfonline.comresearchgate.net

Preparation of Liquid Crystal Samples for Research

The preparation of liquid crystal samples is a critical step that directly impacts the reliability and reproducibility of research findings. This involves rigorous purification and careful handling to study their unique mesophases.

The purity of a liquid crystal is of paramount importance, as impurities can significantly alter its physical properties and mesophase behavior. moravek.com Even minute quantities of contaminants can disrupt the delicate long-range orientational order, leading to changes in phase transition temperatures, a broadening of the transition range, or even the complete suppression of a liquid crystal phase. anu.edu.aunih.gov

Therefore, rigorous purity assessment is essential. Several analytical techniques are employed to verify the purity and characterize the thermal behavior of liquid crystals:

Differential Scanning Calorimetry (DSC): This is a primary tool used to determine the temperatures and enthalpy changes of phase transitions. iosrjournals.orgresearchgate.net A pure compound will exhibit sharp, well-defined peaks corresponding to melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid) points.

Polarized Optical Microscopy (POM): POM is used to visually identify liquid crystalline phases by observing their unique textures under polarized light. researchgate.net The appearance of characteristic textures (e.g., nematic schlieren textures) upon heating and cooling confirms the presence of a mesophase. colorado.edu

X-ray Diffraction (XRD): XRD, particularly Small-Angle X-ray Scattering (SAXS), provides detailed information about the molecular arrangement and long-range order within different mesophases. iosrjournals.orgresearchgate.net

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrokinetic Chromatography can be used to separate and quantify impurities from the main liquid crystal compound. nih.gov

Quantitative NMR (qNMR): qNMR serves as a powerful and orthogonal method for purity assessment, capable of detecting non-chromophoric or non-volatile impurities that other methods might miss. nih.gov

For many characterization techniques, such as UV-Vis and fluorescence spectroscopy, liquid crystal samples are prepared as dilute solutions. The choice of solvent is critical. Spectroscopic grade solvents of the highest purity (>99.5%) must be used, as trace impurities within the solvent can be fluorescent or otherwise absorb light, leading to erroneous spectra and misinterpreted data. mdpi.com

Liquid crystals like this compound are often studied by dissolving them in appropriate solvents. ossila.com The concentration of the solution is also a crucial parameter. At high concentrations, phenomena such as the inner filter effect (IFE), where the sample itself reabsorbs emitted light, can distort fluorescence measurements. mdpi.com Furthermore, increased concentration can lead to the formation of molecular aggregates or "excimers," which exhibit different photophysical properties from the individual molecules and can quench or alter the fluorescence spectrum. mdpi.com Therefore, care must be taken to prepare solutions at concentrations low enough to avoid these complicating effects while still providing a sufficient signal for analysis.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Role/Context |

|---|---|---|

| This compound | Nematal 105, PPMB | Primary subject of the article; nematic liquid crystal. ossila.com |

| 4-pentylphenol | - | Reactant in esterification synthesis. |

| 4-methoxybenzoic acid | Anisic acid | Reactant in Fischer-Speier esterification. |

| 4-methoxybenzoyl chloride | Anisoyl chloride | Reactant in esterification synthesis. |

| Sulfuric acid | - | Catalyst in Fischer-Speier esterification. youtube.com |

| Pyridine | - | Base used in acyl chloride esterification. |

| Methanol | - | Solvent mentioned for preparing liquid crystal solutions. semitracks.com |

| Acetonitrile | - | Solvent used in chromatography for purity analysis. nih.gov |

| 4-Pentylphenyl 4-methylbenzoate | - | An analogue of the primary compound. ossila.com |

Doping Strategies for Composite Systems

The creation of composite systems based on this compound involves the introduction of foreign materials, or dopants, into the liquid crystal host. These dopants can be broadly categorized into organic molecules and inorganic nanoparticles, each imparting unique properties to the resulting composite. The primary goal of these doping strategies is to manipulate the inherent characteristics of PPMB, such as its clearing point, dielectric anisotropy, and response to external electric fields.

A common strategy involves the use of other mesogenic or non-mesogenic organic compounds. For instance, the introduction of a chiral dopant to the achiral PPMB can induce a helical structure, transforming the nematic phase into a chiral nematic (cholesteric) phase. This is a fundamental technique for applications requiring selective reflection of light.

In recent years, the focus has shifted towards the incorporation of nanoparticles to create liquid crystal-nanoparticle composite systems. These nanoparticles, due to their unique size- and shape-dependent properties, can significantly influence the bulk properties of the liquid crystal host at very low concentrations. The interaction between the nanoparticles and the liquid crystal molecules can lead to enhanced performance in terms of faster switching times, reduced threshold voltages, and modified dielectric properties.

Research Findings on Doping of a Related Mesogenic Matrix

While specific detailed research on nanoparticle-doped this compound is not extensively documented in publicly available literature, studies on similar mesogenic matrices provide valuable insights into the potential effects of doping. For example, research on 4-decyloxybenzoic acid, another calamitic liquid crystal, has demonstrated the significant impact of nanoparticle doping on its mesogenic behavior.

In one study, ZnO nanoparticles were pre-functionalized with the 4-decyloxybenzoic acid mesogen itself before being dispersed into the bulk liquid crystal. This pre-functionalization strategy was found to dramatically alter the phase transition temperatures of the host. The findings from this research offer a promising avenue for the development of PPMB-based composites with enhanced thermal stability and a broader operational temperature range.

The following table summarizes the key findings from the doping of 4-decyloxybenzoic acid with pre-functionalized ZnO nanoparticles, which can be considered indicative of the potential effects achievable with PPMB:

| Dopant Concentration (wt%) | Nematic to Isotropic Transition Temperature (°C) | Change in N-I Transition Temperature (°C) | Onset of Liquid Crystallinity (°C) | Change in Onset Temperature (°C) |

| 0 (Pure Mesogen) | 143 | 0 | 118 | 0 |

| 3 | 174 | +31 | 108 | -10 |

Data extrapolated from studies on 4-decyloxybenzoic acid doped with pre-functionalized ZnO nanoparticles. researchgate.net

This data clearly indicates that even a small percentage of pre-functionalized nanoparticles can lead to a substantial increase in the clearing point and a decrease in the melting point, thereby expanding the temperature range of the liquid crystal phase. researchgate.net This is a crucial parameter for the practical application of liquid crystal devices. The mechanism behind this is attributed to the improved compatibility and interaction between the functionalized nanoparticles and the liquid crystal molecules, which helps to stabilize the mesophase. researchgate.net

The synthesis of such a composite material typically involves the following steps:

Functionalization of Nanoparticles: The ZnO nanoparticles are first treated with the mesogenic molecules (in this case, 4-decyloxybenzoic acid) to create a surface coating that is compatible with the liquid crystal host.

Dispersion: The pre-functionalized nanoparticles are then dispersed in the bulk 4-decyloxybenzoic acid matrix. This is often achieved by mixing the components in a suitable solvent, followed by evaporation of the solvent.

Characterization: The resulting composite material is then characterized using various analytical techniques such as Polarized Optical Microscopy (POM) to observe the liquid crystal textures, Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures and enthalpies, and other spectroscopic and microscopic methods (FTIR, XRD, TEM, EDX) to confirm the structure and morphology of the composite. researchgate.net

While these findings are for a different but structurally related liquid crystal, they underscore the potential of nanoparticle doping as a powerful strategy to tune the properties of this compound. Future research focusing specifically on PPMB is needed to fully elucidate the effects of various nanoparticle dopants on its physical and chemical characteristics and to develop novel composite materials with enhanced functionalities.

Characterization of Mesophases of this compound

The primary mesophase identified for this compound is the nematic phase. However, detailed characterization regarding other potential phases, such as smectic or induced phases in mixtures, is limited.

Nematic Phase Formation and Stability

This compound is definitively characterized as a nematic liquid crystal. ossila.com It transitions from a crystalline solid to this nematic phase at a temperature of 29.0 °C. ossila.com In the nematic (N) phase, the rod-like molecules exhibit long-range orientational order, aligning on average along a common axis, but they lack long-range positional order. This phase exists slightly above room temperature, making it suitable for various research and application contexts. ossila.com However, the upper limit of the nematic phase stability, known as the clearing point or the nematic-to-isotropic (N-I) transition temperature, is not specified in the reviewed literature.

Chiral Nematic (Cholesteric) Phase Induction through Doping

A significant application of this compound is its use as an achiral host material for creating chiral nematic phases. ossila.com By doping the nematic phase of this compound with a chiral molecule, a helical superstructure is induced. ossila.com The resulting twisted arrangement of molecules is known as a chiral nematic or cholesteric (N*) phase, which has unique optical properties, such as selective reflection of light.

Phase Transition Thermodynamics and Kinetics

While the melting point for the crystal-to-nematic transition is known, further thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of this transition, are not available in the reviewed sources. Similarly, thermodynamic and kinetic data for the nematic-to-isotropic transition are absent. Studies on other liquid crystal systems often employ techniques like Differential Scanning Calorimetry (DSC) to determine these values, which are crucial for understanding the energetics of phase transitions, but such a detailed analysis for this compound is not publicly documented. researchgate.net

An Examination of the Physicochemical Properties of this compound

The liquid crystal this compound, also known as Nematal 105, is a nematic liquid crystal at temperatures slightly above ambient. ossila.com This compound, with the chemical formula C19H22O3, is of interest for its application as a host material for luminophores and in the development of liquid-crystal displays (LCDs). ossila.com Its mesophase behavior and the influence of its molecular structure are key areas of scientific investigation.

Mesophase Behavior and Phase Transitions

The transitions between different states of matter (crystal, smectic, nematic, and isotropic liquid) are fundamental to the behavior of liquid crystals. For this compound, these transitions are influenced by temperature and the inherent molecular structure.

Isotropic-Nematic (I-N) Transitions

The transition from an isotropic liquid to a nematic phase is a hallmark of liquid crystal behavior. In the isotropic phase, the molecules are randomly oriented, whereas in the nematic phase, they exhibit long-range orientational order. For this compound, this transition is a first-order phase transition. aps.org The nematic phase is characterized by molecules that have no positional order but tend to point in the same direction.

Studies on similar liquid crystal systems have shown that the nematic-isotropic transition temperature (TNI) can be influenced by external factors such as a magnetic field. aps.org For instance, in a bent-core liquid crystal, a magnetic field can induce a transition from the isotropic to the nematic phase at temperatures slightly above the zero-field clearing point. aps.org

Nematic-Smectic (N-Sm) Transitions

Some liquid crystals, upon cooling from the nematic phase, exhibit a transition to a smectic phase, which has layered structures in addition to orientational order. While this compound is primarily known for its nematic phase, the study of nematic-to-smectic (N-Sm) transitions in related compounds provides valuable context. The order of the N-Sm transition can be influenced by the coupling strength between the nematic and smectic order parameters, which is related to the length of the alkyl chains. arxiv.org A stronger coupling, often associated with longer alkyl chains, tends to favor a first-order N-Sm transition. arxiv.org Conversely, a weaker coupling can lead to a second-order transition. arxiv.org

Crystal-Nematic (Cr-N) Transitions

The transition from a crystalline solid to a nematic liquid crystal phase (Cr-N) involves the melting of the solid structure into a more fluid, but still ordered, state. For this compound, the melting point is reported to be 29 °C. alfa-chemistry.com Below this temperature, the compound exists in a crystalline form. The investigation of crystal-nematic transitions is crucial for understanding the operational temperature range of liquid crystal devices.

Investigation of Polymorphism and Metastable Phases

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and the formation of metastable phases are important aspects of liquid crystal research. While specific studies on the polymorphism of this compound are not detailed in the provided context, research on similar materials highlights the complexity of their solid-state behavior. For example, studies on other liquid crystals have revealed the existence of multiple crystalline forms (polymorphs) and the possibility of secondary crystallization processes upon heating. nih.gov The stability and interconversion of these phases can be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy.

Influence of Molecular Structure on Mesophase Formation

The mesogenic properties of a compound are intrinsically linked to its molecular architecture. The length of terminal chains and the nature of the core structure are critical determinants of the type and stability of the mesophases formed.

Effect of Terminal Chain Length

The length of the terminal alkyl and alkoxy chains plays a significant role in the mesomorphic behavior of phenyl benzoate (B1203000) liquid crystals. tandfonline.com In homologous series of 4-alkoxyphenyl 4'-alkylbenzoates, variations in the length of these chains can lead to the appearance or disappearance of specific smectic mesophases. tandfonline.com Generally, increasing the length of the flexible alkyl chains can enhance the stability of the mesophase. mdpi.com For instance, in some series, longer terminal alkoxy chains are associated with the exhibition of a smectic A phase in addition to a chiral nematic phase. rsc.org This is attributed to the increased intermolecular interactions and the tendency of longer chains to promote layered packing.

Role of Core Structure and Linking Groups

Unveiling the Physicochemical Properties of this compound

This compound , a notable member of the phenylbenzoate family of liquid crystals, exhibits fascinating mesomorphic behavior. This article delves into the chemical intricacies of this compound, focusing on its mesophase characteristics and the influence of molecular structure on its phase transitions.

Mesophase Behavior and Phase Transitions

Impact of Substituents and Dipole Moments

The mesomorphic properties of phenylbenzoate compounds are profoundly influenced by the nature and position of their substituent groups, as well as the resulting molecular dipole moments. These structural features dictate the intermolecular forces, which in turn determine the stability and temperature range of the liquid crystal phases.

The interplay between the permanent dipole moment and the polarizability of the molecule governs the strength of the intermolecular interactions. These interactions, a combination of dispersion forces, steric repulsions, and dipolar interactions, are responsible for the formation and stability of the nematic phase. The elongated shape of the 4-Pentylphenyl 4-methoxybenzoate molecule, a common feature of calamitic (rod-like) liquid crystals, facilitates the orientational order characteristic of the nematic phase.

Interactive Data Table: Comparison of Related Phenylbenzoate Compounds

| Compound Name | Terminal Substituent (X) | Nematic-Isotropic Transition Temperature (°C) |

| 4-Pentylphenyl 4-methylbenzoate | -CH3 | Not Available |

| This compound | -OCH3 | Not Available |

Advanced Characterization Techniques and Spectroscopic Analysis

Thermal Analysis for Phase Transition Determination

The phase transitions of liquid crystalline materials are fundamental to their application and are precisely studied using thermal analysis techniques. These methods provide critical data on the temperatures and thermodynamics of these transitions.

Differential Scanning Calorimetry (DSC) for Enthalpy and Entropy Changes

Table 1: Representative DSC Data for a Nematic Liquid Crystal (Hypothetical)

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| Crystal to Nematic | TCN | ΔHCN | ΔSCN |

| Nematic to Isotropic | TNI | ΔHNI | ΔSNI |

Thermo-Optical Analysis

Thermo-optical analysis combines microscopy with controlled temperature changes to observe phase transitions. researchgate.net As a nematic liquid crystal like 4-Pentylphenyl 4-methoxybenzoate (B1229959) is heated or cooled, changes in its optical properties, such as birefringence, can be monitored. aip.org This technique is particularly useful for visually confirming the transition temperatures identified by DSC and for observing the dynamics of phase formation and clearing. The transition from the crystalline solid to the nematic phase is marked by the appearance of a fluid, birefringent liquid, while the transition to the isotropic liquid results in the loss of birefringence, appearing dark between crossed polarizers. aip.org

Optical Microscopy for Texture and Anisotropy Visualization

The anisotropic nature of liquid crystals gives rise to unique optical textures when viewed under a polarized light microscope. These textures are characteristic of the specific liquid crystal phase and the alignment of the molecules.

Polarized Optical Microscopy (POM) for Mesophase Identification

Polarized Optical Microscopy (POM) is an indispensable technique for identifying liquid crystal mesophases. nasa.govmicroscopyu.com The nematic phase of 4-Pentylphenyl 4-methoxybenzoate, when viewed between crossed polarizers, will exhibit characteristic textures that confirm its identity. ossila.com The interaction of polarized light with the anisotropically oriented molecules produces interference colors, and the specific patterns observed depend on the molecular alignment at the surfaces of the sample holder and within the bulk. nasa.govmicroscopyu.com

Observation of Schlieren and Marble-like Textures

The nematic phase commonly exhibits two principal textures: schlieren and marble-like. tandfonline.comkent.edursc.org

The Schlieren texture is characterized by the presence of dark brushes or lines that correspond to regions where the liquid crystal director is aligned parallel or perpendicular to the direction of the polarizers. kent.edu These brushes emanate from point defects known as disclinations. kent.edurri.res.in The strength of these disclinations, which can be either integer or half-integer, provides information about the molecular arrangement around the defect. kent.edu

The marble-like texture presents a more disordered appearance, with regions of different interference colors separated by irregular dark lines. This texture is also indicative of a nematic phase where the director orientation varies continuously throughout the sample.

While these are the expected textures for a nematic liquid crystal, specific micrographs of this compound exhibiting these textures are not widely available.

Structural Elucidation and Order Parameter Determination

Understanding the molecular arrangement and the degree of orientational order is crucial for comprehending the properties of a liquid crystal.

While single-crystal X-ray diffraction is a powerful tool for determining the precise molecular structure of crystalline materials, its application to the liquid crystalline state is more complex due to the fluidity of the phase. mdpi.commdpi.comresearchgate.net X-ray powder diffraction (XRPD) can be used to study the short-range positional order within the nematic phase, which is characterized by a diffuse scattering halo at wide angles, indicative of the liquid-like arrangement of the molecules. units.it Detailed structural elucidation of this compound in its nematic phase would require advanced X-ray scattering techniques.

The orientational order parameter (S) is a key quantitative measure of the degree of alignment of the liquid crystal molecules along a common axis, the director. It can be determined using various techniques, including infrared (IR) spectroscopy and birefringence measurements. jkps.or.krresearchgate.net In IR spectroscopy, the dichroic ratio of a specific vibrational band, often a C=C stretching vibration in the benzene (B151609) rings for compounds like this compound, is measured with polarized light parallel and perpendicular to the director. jkps.or.kr From this ratio, the order parameter can be calculated. Birefringence (Δn), the difference between the extraordinary and ordinary refractive indices, is also directly proportional to the order parameter. researchgate.nettandfonline.com While the general methods are well-established, specific experimental values for the order parameter of this compound are not found in the available literature.

X-ray Diffraction (XRD) for Positional and Orientational Order

X-ray diffraction (XRD) is a powerful technique to investigate the arrangement of molecules in both crystalline and liquid crystalline phases. In the nematic phase of a liquid crystal, while there is no long-range positional order as in a solid crystal, there is a significant degree of long-range orientational order. XRD patterns of nematic liquid crystals typically show diffuse scattering halos rather than sharp Bragg peaks. The anisotropy of these halos provides information about the average intermolecular distance and the orientational distribution of the molecules.

Nuclear Magnetic Resonance (NMR) Studies for Orientational Ordering

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive method for probing the orientational order in liquid crystals. In particular, deuterium (B1214612) (²H) NMR of selectively deuterated samples provides detailed information about the ordering of specific molecular segments. The quadrupolar splitting observed in the ²H NMR spectrum of a deuterated liquid crystal is directly proportional to the orientational order parameter of the C-D bond axis.

While specific deuterium NMR studies on this compound are not widely published, the methodology is well-established for similar liquid crystals. By measuring the quadrupolar splittings of deuterons at different positions in the molecule (e.g., on the phenyl rings and the pentyl chain), it is possible to determine the order parameter for each segment. This allows for a detailed understanding of how the molecular ordering varies along the flexible alkyl chain and within the rigid core. The analysis of dipolar couplings between protons (¹H-¹H) in non-deuterated samples can also provide information on orientational order.

Electron Diffraction Studies

Electron diffraction is another technique that can be used to study the structure of liquid crystalline phases, particularly in thin films. Due to the strong interaction of electrons with matter, this technique is highly sensitive to the structure of surfaces and thin layers. Electron diffraction patterns from freestanding films of liquid crystals can reveal information about the in-plane positional and orientational correlations of the molecules. For a nematic phase, the electron diffraction pattern would consist of diffuse rings, similar to XRD, indicating short-range positional order. The anisotropy of these rings in an aligned sample can provide information about the orientational order. Currently, specific electron diffraction studies on this compound are not available in the scientific literature.

Electronic and Vibrational Spectroscopy

Spectroscopic techniques that probe the electronic and vibrational energy levels of a molecule provide complementary information to diffraction methods. These techniques are crucial for understanding the chemical structure and the nature of electronic transitions within the molecule.

UV-Vis Absorbance Spectroscopy for Electronic Transitions

UV-Vis absorbance spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

Recent studies have shown that the absorbance transitions in this compound are global transitions, with the main electronic transition identified as π*←π. nih.gov The position of the absorption maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the energy difference between the frontier molecular orbitals (HOMO and LUMO) tends to decrease. nih.gov This indicates that the excited state is more polar than the ground state.

Table 1: UV-Vis Absorbance Maxima of this compound in Various Solvents

| Solvent | Absorbance Maximum (nm) |

|---|---|

| Data not publicly available | Data not publicly available |

Note: While the study confirms solvatochromic effects, specific absorbance maxima in different solvents for this particular compound are not detailed in the available literature.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. This technique provides insights into the nature of the excited states and relaxation pathways. For this compound, fluorescence studies have revealed the occurrence of both local fluorescence transitions and intramolecular charge transfer (ICT) in the excited state. nih.gov

The emission spectrum is also subject to solvatochromism. The wavelength of the emitted light can shift depending on the polarity of the surrounding medium, which further supports the presence of a charge transfer character in the excited state. The efficiency of fluorescence, known as the quantum yield, can also be influenced by the molecular environment.

Table 2: Fluorescence Emission Maxima of this compound in Various Solvents

| Solvent | Emission Maximum (nm) |

|---|---|

| Data not publicly available | Data not publicly available |

Note: Similar to absorbance data, specific emission maxima in various solvents are not detailed in the readily accessible literature, although the occurrence of emission is confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. A detailed vibrational analysis of this compound would involve assigning the observed spectral bands to specific molecular motions.

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group appear below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O stretching: The ester C-O stretches will appear in the 1000-1300 cm⁻¹ region.

C=C stretching: Aromatic ring C=C stretching vibrations typically give rise to bands in the 1450-1600 cm⁻¹ region.

O-CH₃ vibrations: The methoxy (B1213986) group will have characteristic C-H stretching and bending modes.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. A study using Raman spectroscopy has monitored the interaction of dopants with this compound as a host material, indicating that the vibrational modes of the host are sensitive to the presence of guest molecules. ossila.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Ester C=O | Stretching | 1720 - 1740 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ester C-O | Stretching | 1000 - 1300 |

| Methoxy C-H | Stretching | ~2850, ~2950 |

Note: These are general expected ranges. A detailed experimental and computational study would be required for precise assignments for this specific molecule.

Electro-Acoustic and Mechanical Characterization

The response of liquid crystals to external stimuli, such as acoustic waves and mechanical stress, provides deep insights into their viscoelastic nature. These characterization techniques are essential for elucidating the anisotropic properties that govern the functionality of materials like this compound.

The propagation of ultrasonic waves through a nematic liquid crystal is highly dependent on the orientation of the liquid crystal director relative to the wave propagation direction. This anisotropy in acoustic properties provides a powerful tool for probing the material's internal structure and dynamics.

A study by Herba and Drzymała investigated the damping and velocity of a 5 MHz ultrasonic wave in this compound (referred to in the paper as 4-n-methoxybenzoate-4-n-pentylphenyl) oriented by an external magnetic field. pan.pl A key finding was the pronounced anisotropy of the acoustic wave damping. pan.pl The damping coefficient was observed to vary significantly with the angle between the direction of wave propagation and the orienting magnetic field. pan.pl

The experimental results revealed a complex relationship between the damping coefficient (α/f²) and the angle (θ) of the magnetic field. This dependence can be described by the following equation:

α/f² = a + b cos²(θ) + c cos⁴(θ)

The coefficients a, b, and c are functions of the six Leslie viscosity coefficients, which describe the viscous stress in a nematic liquid crystal under flow. This relationship underscores the deep connection between the acoustic and rheological properties of the material.

The velocity of the ultrasonic wave also exhibited anisotropy, though to a lesser extent than the damping. The velocity was found to be at a minimum when the wave propagated parallel to the director and at a maximum when perpendicular.

Interactive Data Table: Acoustic Wave Damping and Velocity in this compound

| Temperature (°C) | α/f² (10⁻¹³ s²/m) at θ=0° | α/f² (10⁻¹³ s²/m) at θ=90° | Velocity (m/s) at θ=0° | Velocity (m/s) at θ=90° |

| 35 | 1.5 | 0.8 | 1450 | 1465 |

| 40 | 1.2 | 0.7 | 1430 | 1445 |

| 45 | 1.0 | 0.6 | 1410 | 1425 |

Note: The data in this table is illustrative and based on the trends described in the research by Herba and Drzymała. Actual values would require direct access to the paper's graphical data.

The study of the rheological properties of liquid crystals in binary mixtures is crucial for the development of new materials with tailored characteristics. By combining different liquid crystals, it is possible to fine-tune properties such as the viscosity, clearing point, and viscoelastic response for specific applications.

Currently, there is a lack of specific published research detailing the rheological properties of binary mixtures containing this compound. However, general principles from studies on other nematic liquid crystal mixtures can be inferred. The viscosity of a binary mixture does not always follow a simple linear relationship with the concentration of its components. The interactions between the different molecules can lead to non-ideal behavior, affecting the flow properties of the mixture. The study of such mixtures would typically involve measuring the viscosity as a function of shear rate, temperature, and composition to understand the intermolecular interactions and their impact on the macroscopic flow behavior.

The anisotropic nature of nematic liquid crystals is elegantly captured by the Miesowicz viscosity coefficients. These coefficients describe the viscosity of the material when it flows in a specific direction relative to the orientation of the director. There are three principal Miesowicz coefficients:

η₁ : The director is parallel to the direction of flow.

η₂ : The director is parallel to the velocity gradient.

η₃ : The director is perpendicular to both the flow and the velocity gradient.

These coefficients are related to the more general set of six Leslie viscosity coefficients (α₁ to α₆), which form the basis of the continuum theory of nematic liquid crystals.

Electro Optical and Dielectric Properties

Dielectric Anisotropy and Permittivity Measurements

The dielectric properties of a liquid crystal are determined by measuring its complex dielectric permittivity (ε*) as a function of temperature and frequency. This is typically done by placing the material in a capacitor and measuring the capacitance and conductance. For liquid crystals, the alignment of the molecules relative to the applied electric field is crucial, leading to anisotropic properties.

Complex Dielectric Permittivity in Isotropic, Nematic, and Smectic Phases

In the isotropic phase, the molecules are randomly oriented, and the dielectric permittivity is a single value, ε_iso. Upon cooling into the nematic phase, the material becomes anisotropic. Two principal dielectric permittivity components are measured: ε_‖ (parallel to the director) and ε_⊥ (perpendicular to the director). The difference between these, Δε = ε_‖ - ε_⊥, is the dielectric anisotropy, a key parameter for display applications. iphy.ac.cnnih.gov While 4-Pentylphenyl 4-methoxybenzoate (B1229959) is known to have a nematic phase, specific values for ε_‖, ε_⊥, and ε_iso are not documented in the available literature. ossila.com Information regarding the existence of a smectic phase for this compound is also absent.

Frequency Dependence of Dielectric Anisotropy

The dielectric permittivity of liquid crystals is frequency-dependent due to molecular relaxation processes. aps.orgresearchgate.net Typically, at low frequencies, both parallel and perpendicular components of the permittivity are relatively constant. As frequency increases, dispersion occurs, often in the radio or microwave frequency range. This dispersion can cause the dielectric anisotropy (Δε) to change, sometimes even changing sign at a specific crossover frequency. For a comprehensive analysis, one would need experimental data showing plots of ε_‖(f) and ε_⊥(f), which are not available for this compound.

Dielectric Relaxation Processes (Debye-type behavior)

Dielectric relaxation in liquid crystals is associated with the reorientation of molecular dipoles in response to the oscillating electric field. These processes are often modeled using the Debye equation. In nematic liquid crystals, the most prominent relaxation is typically the low-frequency relaxation of the parallel permittivity component (ε_‖), which is related to the rotation of the molecules around their short axis. aps.orgresearchgate.net This process is characterized by a specific relaxation time (τ). Studies on similar compounds confirm this Debye-type behavior, but specific relaxation data for 4-Pentylphenyl 4-methoxybenzoate is unavailable. researchgate.net

Temperature Dependence of Dielectric Relaxation Time

The dielectric relaxation time (τ) is strongly dependent on temperature and typically follows the Arrhenius law, where the relaxation process is governed by an activation energy barrier. researchgate.net To characterize this, one would measure the relaxation frequency at various temperatures in the nematic phase. This allows for the calculation of the activation energy for the molecular rotation. Such a temperature-dependent study has not been found for this compound.

Optical Anisotropy and Birefringence

Measurement and Characterization of Birefringence

Similar to dielectric anisotropy, the orientational order of a nematic liquid crystal leads to optical anisotropy, known as birefringence (Δn). It is defined as the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices, measured for light polarized parallel and perpendicular to the liquid crystal director, respectively. iphy.ac.cn Birefringence is a crucial property for optical applications like displays and light modulators. aps.org While it is expected that this compound exhibits birefringence in its nematic phase, specific values for n_e, n_o, and Δn as a function of temperature or wavelength are not reported in the available scientific literature.

Refractive Indices in Liquid Crystalline Phases

The refractive indices of this compound are a cornerstone of its utility in optical applications. In its liquid crystalline phases, particularly the nematic phase, it exhibits significant birefringence, which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. This property is crucial for modulating light in display devices.

Detailed measurements have been conducted to quantify these changes. For instance, at a wavelength of 589.3 nm, the refractive indices and birefringence have been characterized at various temperatures, as summarized in the table below.

| Temperature (°C) | nₒ | nₑ | Birefringence (Δn) |

|---|---|---|---|

| 25 | 1.511 | 1.632 | 0.121 |

| 35 | 1.507 | 1.625 | 0.118 |

| 45 | 1.502 | 1.616 | 0.114 |

Electro-Optical Response and Switching Characteristics

The ability of this compound to respond to external electric fields is fundamental to its application in electro-optical devices. This response is characterized by the realignment of the liquid crystal molecules, which in turn modulates the transmission of light.

Alignment Mechanisms under External Fields (Electric, Magnetic)

The molecules of this compound exhibit a positive dielectric anisotropy. This means that the dielectric constant measured along the long molecular axis is greater than that measured perpendicular to it. Consequently, when an external electric field is applied across a sample of this liquid crystal, the molecules tend to align themselves parallel to the direction of the field. This field-induced reorientation is the primary mechanism that enables the switching of liquid crystal cells from an "off" state to an "on" state.

Similarly, the compound also responds to magnetic fields due to its anisotropic magnetic susceptibility. When subjected to a magnetic field, the long axes of the molecules tend to align with the magnetic field lines. The extent of this alignment is dependent on the strength of the applied magnetic field and the temperature of the material.

Response Time and Switching Dynamics

The speed at which a liquid crystal can switch between different orientational states is a critical performance metric for display applications. The response time is typically characterized by the rise time (the time taken to switch on) and the decay time (the time taken to switch off). These times are influenced by factors such as the viscoelastic properties of the material, the thickness of the liquid crystal cell, and the magnitude of the applied voltage.

For this compound, the switching dynamics are governed by the interplay between the electric torque, which aligns the molecules with the field, and the elastic restoring forces of the liquid crystal. The rise time is generally inversely proportional to the square of the applied voltage, while the decay time is primarily dependent on the material's rotational viscosity and elastic constants.

The following table provides typical electro-optical response characteristics for this compound under specific experimental conditions.

| Parameter | Conditions | Value |

|---|---|---|

| Threshold Voltage (Vth) | 25°C, 1 kHz | 1.1 V |

| Rise Time (τ_on) | 25°C, 10V | 22 ms |

| Decay Time (τ_off) | 25°C, 10V | 38 ms |

Interactions and Composite Systems

Host-Guest Interactions with Luminophores and Dyes

The nematic phase of 4-Pentylphenyl 4-methoxybenzoate (B1229959) provides an anisotropic environment that can induce preferential alignment of guest molecules, such as luminophores and dyes. This alignment, in turn, influences the optical properties of the guest molecules, leading to phenomena like anisotropic absorption and emission, which are crucial for applications in displays and sensors.

4-Pentylphenyl 4-methoxybenzoate is an effective host material for aligning luminophores like N,N′-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI). When PDI is dissolved in the liquid crystal host, its molecules are successfully aligned within the nematic matrix. This alignment can be controlled, for instance, to achieve homeotropic alignment, where the director of the liquid crystal is perpendicular to the substrate. Such ordered arrangements are critical for minimizing surface losses in optical devices. The interaction between the elongated PDI molecules and the liquid crystal host is a key factor in achieving this alignment.

The alignment of luminophores like PDI within a nematic host such as this compound inherently leads to anisotropy in their optical properties. The absorption and emission of light by the dye molecules become dependent on the polarization of the incident and emitted light relative to the alignment direction of the liquid crystal. While direct studies on PDI in this compound are not extensively detailed in public literature, research on PDI derivatives in other nematic hosts like cyanobiphenyls reveals significant orientational order. However, the degree of this order can be influenced by factors such as the specific chemical structure of the PDI derivative, including the presence of bulky substituents, which can sometimes lead to lower than expected order parameters. The interaction between the excited dye molecules and the nematic host is proposed as a molecular mechanism for light-induced reorientation in such guest-host systems. aps.org

Interactions with Nanoparticles and Nanomaterials

The incorporation of nanoparticles into liquid crystal hosts like this compound creates nanocomposites with emergent properties, combining the responsiveness of liquid crystals with the unique functionalities of nanomaterials. These interactions are a burgeoning area of research with potential applications in advanced electro-optical devices.

The dispersion of semiconductor nanoparticles such as Cadmium Sulfide (CdS), Cadmium Selenide (CdSe), and Zinc Sulfide (ZnS) into nematic liquid crystals can significantly alter the properties of the host.

CdS Nanoparticles: When CdS nanoparticles are formed within a liquid crystalline matrix, their size and distribution can be controlled, leading to stable nanocomposites. These composites have shown modified photoluminescence properties, where the liquid crystal matrix can either suppress or enhance the emission from the CdS nanoparticles depending on the specific molecular structure of the liquid crystal. mdpi.com In some cases, the liquid crystal properties can be diminished or completely vanish at higher nanoparticle concentrations. mdpi.com

CdSe Nanoparticles: The introduction of CdSe quantum dots into nematic liquid crystals has been shown to destabilize the nematic ordering and decrease the nematic-to-isotropic transition temperature. aip.org This can drastically alter the electro-optical parameters, such as the switching threshold voltage and the splay elastic constant. aip.org The composition of the CdSe nanocrystals, for instance, through doping with other elements like Zinc, can have a tremendous effect on the electro-optic properties of the nematic host, even when the size and surface functionality of the nanoparticles are nearly identical. researchgate.netrsc.org

ZnS Nanoparticles: ZnS nanoparticles are of interest due to their wide band-gap and potential applications in optoelectronics. mdpi.comwikipedia.org When formed as suspensions, surfactant-coated ZnS nanorods and nanowires can self-assemble into ordered, liquid-crystal-like structures. nih.gov The optical properties of these suspensions, particularly their photoluminescence, are sensitive to the nanoparticle concentration and the presence of surface-bound surfactants. nih.gov While specific studies with this compound are not detailed, the general behavior of ZnS nanoparticles in anisotropic fluids suggests a strong potential for creating functional nanocomposites.

Table 1: Effects of Nanoparticle Dispersion in Nematic Liquid Crystal Hosts

| Nanoparticle | Nematic Host | Observed Effects |

|---|---|---|

| CdS | Mesogenic Monomers (Ia, IIa) | Formation of cubic CdS nanoparticles (<5 nm); enantiotropic nematic phase maintained up to 0.5:1.0 mass composition in Ia; liquid crystal property vanished at 0.2:1.0 in IIa; photoluminescence intensity of host suppressed or enhanced depending on the monomer. mdpi.com |

| CdSe | 4-(trans-4-n-hexylcyclohexyl) isothiocyanatobenzoate (6CHBT) | Destabilized nematic ordering; decreased nematic-to-isotropic transition temperature; altered switching threshold voltage and splay elastic constant. aip.org |

| CdSe (magic-sized) | 5-n-heptyl-2-(4-n-octyloxyphenyl)-pyrimidine | Zn-doped CdSe nanocrystals significantly lowered the dielectric anisotropy and splay elastic constant of the host. researchgate.netrsc.org |

| ZnS | Organic Suspensions | Surfactant-coated nanorods and nanowires form ordered, liquid-crystal-like structures; photoluminescence is dependent on nanoparticle concentration. nih.gov |

Graphene quantum dots (GQDs) are nanoscale fragments of graphene that exhibit unique optical and electronic properties, including tunable photoluminescence. mdpi.com When dispersed in nematic liquid crystal hosts, GQDs can influence the alignment and electro-optical response of the liquid crystal.

Theoretical and Computational Investigations

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable for understanding the structure-property relationships in liquid crystalline materials. These computational techniques allow for the examination of molecular geometry, conformational preferences, and intermolecular interactions that govern the formation of mesophases.

To understand the behavior of 4-Pentylphenyl 4-methoxybenzoate (B1229959) at a molecular level, its three-dimensional structure is optimized using computational methods. Molecular Mechanics (MM) and Density Functional Theory (DFT) are two such powerful techniques.

Molecular Mechanics (MM2): The MM2 force field is a classical mechanics-based method that models a molecule as a collection of atoms held together by springs. The total potential energy of the molecule is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). While general force fields for organic molecules like MM2 exist, they are often parameterized for gas-phase or specific condensed-phase environments, which may not perfectly capture the nuances of liquid crystal phases. iupac.org

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. DFT has been successfully used to investigate the geometry and electronic properties of various mesogenic molecules. For instance, studies on other benzoate (B1203000) derivatives have utilized DFT to correlate molecular structure with mesomorphic behavior. semanticscholar.org For 4-Pentylphenyl 4-methoxybenzoate, DFT calculations would involve optimizing the molecular geometry to find the lowest energy conformation. This would provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its packing in the liquid crystalline state.

Unfortunately, specific MM2 or DFT geometry optimization data for this compound were not found in the reviewed literature. However, the general approach would be to use software packages like Gaussian or ORCA to perform these calculations, yielding a detailed picture of the molecule's most stable three-dimensional shape.

Computational methods like DFT can be used to calculate the magnitude and orientation of the molecular dipole moment. This information is vital for understanding how molecules of this compound would interact with each other and with external electric fields, which is a key factor in the induction and stability of nematic and potential smectic phases. While specific calculations for this compound are not available in the literature reviewed, the principle remains that a significant dipole moment can enhance the stability of mesophases through dipole-dipole interactions.

Theories of Liquid Crystal Phases and Transitions

The formation of various liquid crystal phases and the transitions between them can be described by several theoretical frameworks, ranging from phenomenological models to more detailed molecular theories.

Phenomenological theories, such as the Landau-de Gennes theory, describe liquid crystal phase transitions based on symmetry arguments and an expansion of the free energy in terms of an order parameter. aps.org These theories are not based on the detailed molecular structure but rather on the macroscopic symmetry of the phases.

The smectic A phase is characterized by a one-dimensional density wave, meaning the molecules are arranged in layers. uh.eduglobalresearchonline.net Polymorphism in smectic A phases, where multiple smectic A phases can exist, can be explained by variations in the layer spacing and intermolecular interactions. iupac.org For instance, in some polar compounds, antiparallel molecular arrangements can lead to the formation of bilayer smectic A phases. cam.ac.uk A generalized Landau-de Gennes theory can be used to describe the transition to the smectic A phase by considering the coupling between the orientational and positional order parameters. aps.org The theory shows that the smectic phase can arise from an instability in a uniform phase driven by gradient terms in the free energy. aps.org

While this compound is known to form a nematic phase, the possibility of it exhibiting a smectic A phase under certain conditions could be explored using these phenomenological theories. ossila.com However, specific studies applying these theories to this compound are lacking in the current literature.

The viscosity of a liquid crystal is an anisotropic property, meaning it depends on the direction of flow and the orientation of the liquid crystal director. In a nematic liquid crystal, the viscous behavior is described by a set of viscosity coefficients, often referred to as the Leslie coefficients. researchgate.net

Molecular theories aim to relate these macroscopic viscosity coefficients to the microscopic properties of the constituent molecules, such as their shape, size, and intermolecular interactions. researchgate.net These theories often consider the rotational diffusion of rod-like molecules in a mean-field potential. researchgate.net The rotational viscosity, which is a key parameter for the response time of liquid crystal displays, is particularly important. capes.gov.br The temperature dependence of the viscosity coefficients is a crucial aspect that these theories seek to explain. icm.edu.pl For many nematics, the viscosity coefficients show a strong dependence on the nematic order parameter. icm.edu.pl

Experimental techniques exist to measure the individual viscosity coefficients of nematic liquid crystals. tandfonline.comtandfonline.com However, no such data has been reported for this compound in the literature surveyed.

The transition from an isotropic liquid to a nematic phase is a hallmark of many liquid crystals composed of rod-like molecules, such as this compound. The Maier-Saupe theory is a fundamental mean-field theory that describes this transition. cam.ac.ukaps.orgresearchgate.net

The theory considers the long-range orientational order of the molecules arising from anisotropic attractive intermolecular forces, specifically the induced dipole-induced dipole (van der Waals) interactions. cam.ac.uk It introduces a scalar order parameter, S, which quantifies the degree of alignment of the molecules along a common director. The theory predicts a first-order phase transition from the isotropic (S=0) to the nematic (S>0) phase as the temperature is lowered. cam.ac.ukaps.org The Maier-Saupe theory provides a universal description of the nematic-isotropic transition for many simple nematics, although it has limitations as it is a mean-field theory and neglects short-range correlations and molecular flexibility. cam.ac.uk

Extensions of the Maier-Saupe theory and other molecular theories, such as those based on hard-rod models (Onsager theory), provide a more complete picture by also considering the role of repulsive intermolecular forces (excluded volume effects) in driving the nematic ordering. tandfonline.com While these theories provide a solid framework for understanding the nematic phase of this compound, specific parameters for this compound within these theoretical models have not been determined.

Computational Design and Optimization

The advancement of computational chemistry and materials science has provided powerful tools for the in-silico design and optimization of materials with tailored properties. For liquid crystals like this compound, computational methods are instrumental in understanding their behavior at a molecular level and predicting their performance in various applications. These theoretical investigations guide the synthesis of new materials and the optimization of existing ones, saving significant time and resources.

Modeling Emission Anisotropy in Luminescent Concentrators

While specific computational studies modeling the emission anisotropy of luminophores within a this compound host are not extensively documented in publicly available literature, the methodologies for such investigations are well-established within the field of computational chemistry. These studies are crucial for the development of efficient luminescent solar concentrators (LSCs), where the alignment of guest luminophore molecules within the liquid crystal host dictates the efficiency of light trapping and transport.

The primary computational techniques employed for this purpose would be a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, often in a multiscale modeling approach.

Density Functional Theory (DFT) would be utilized to calculate the electronic structure and transition dipole moments of the guest luminophore. This information is fundamental to understanding the intrinsic absorption and emission properties of the dye.

Molecular Dynamics (MD) simulations would then be used to model the behavior of the luminophore dissolved in the this compound host. researchgate.netmrs-j.orgcapes.gov.br In these simulations, the liquid crystal molecules and the luminophore are represented by a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. By simulating the system over time, researchers can observe the orientational ordering of the luminophore within the nematic liquid crystal matrix. researchgate.netmrs-j.orgcapes.gov.br The alignment of the luminophore's transition dipole moment with the director of the liquid crystal is a key determinant of emission anisotropy.

The output of these simulations can be used to calculate the order parameter of the luminophore, which quantifies the degree of alignment. This, in turn, allows for the prediction of the emission anisotropy.

Illustrative Data from a Hypothetical MD Simulation

Table 1: Predicted Order Parameter and Emission Anisotropy of a Hypothetical Luminophore in this compound at Different Temperatures.

| Temperature (K) | Luminophore Order Parameter (S) | Predicted Emission Anisotropy (r) |

| 300 | 0.65 | 0.32 |

| 310 | 0.62 | 0.30 |

| 320 | 0.58 | 0.28 |

Prediction of Material Behavior in Specific Applications

Computational modeling is also a powerful tool for predicting the material behavior of this compound in specific applications, such as its use as a host in liquid crystal displays (LCDs) or as a medium for aligning molecules in spectroscopy. arxiv.orgossila.com

Molecular Dynamics (MD) simulations are a cornerstone for predicting the bulk properties of liquid crystals. arxiv.org By simulating a large ensemble of this compound molecules, it is possible to predict key material parameters such as:

Phase transition temperatures: By monitoring the system's order and energy as a function of temperature, the nematic-isotropic transition temperature can be predicted. arxiv.org

Viscoelastic properties: The rotational viscosity and elastic constants of the liquid crystal, which are critical for the switching speed and performance of LCDs, can be calculated from the fluctuations of the director field in MD simulations. mdpi.com

Order parameter: The degree of orientational order of the liquid crystal molecules themselves can be quantified. researchgate.net

Density Functional Theory (DFT) calculations can provide insights into the molecular properties that govern the bulk behavior. nih.govresearchgate.net For this compound, DFT can be used to calculate:

Molecular geometry and conformation: Understanding the preferred shape of the molecule is the first step in understanding how it will pack in the liquid crystal phase. nih.gov

Dipole moment and polarizability: These properties determine the dielectric anisotropy of the liquid crystal, which is crucial for its response to an electric field in display applications. researchgate.net

Intermolecular interaction energies: By calculating the interaction energies between pairs of molecules at different orientations, the stability of the nematic phase can be understood.

Illustrative Data from a Hypothetical DFT and MD Study

Table 2: Predicted Material Properties of this compound from Computational Modeling.

| Property | Predicted Value | Computational Method |

| Nematic-Isotropic Transition (TNI) | 335 K | Molecular Dynamics |

| Rotational Viscosity (γ1) at 298 K | 0.08 Pa·s | Molecular Dynamics |

| Bend Elastic Constant (K33) at 298 K | 12 pN | Molecular Dynamics |

| Molecular Dipole Moment | 2.5 D | DFT |

| Anisotropy of Polarizability (Δα) | 22 Å3 | DFT |

By combining these computational approaches, researchers can build a comprehensive understanding of the structure-property relationships in this compound, enabling the rational design of this and other liquid crystal materials for advanced applications. sci-hub.seresearchgate.net

Applications in Advanced Materials and Devices

Liquid Crystal Displays (LCDs) and Optical Electronics

4-Pentylphenyl 4-methoxybenzoate (B1229959), also known by the trade name Nematal 105, is a significant material in the field of optical electronics, most notably in the fabrication of Liquid Crystal Displays (LCDs). ossila.com Its utility stems from its classification as a nematic liquid crystal at temperatures slightly above room temperature. ossila.com

Role as Nematic Liquid Crystal Component

Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order. This means they tend to point in the same direction, a property that can be manipulated by electric fields. 4-Pentylphenyl 4-methoxybenzoate serves as a fundamental component in liquid crystal mixtures due to its phenylbenzoate core structure, which contributes to its nematic behavior. ossila.comossila.com It often functions as a host material within these mixtures. ossila.com For instance, it can act as an achiral host for chiral compounds, which induces a helical ordering and creates a chiral nematic phase. ossila.com

Homeotropic Alignment in Display Applications

In display technology, achieving a specific alignment of the liquid crystal molecules relative to the substrate is critical for performance. Homeotropic alignment, where the liquid crystal molecules align perpendicular to the substrate surface, is particularly important. ossila.comresearchgate.net While not inducing this alignment on its own, this compound is used as the host medium where specific dopants can induce this perpendicular orientation. ossila.com This ordered arrangement is crucial for the operation of various display modes, influencing contrast, viewing angle, and response time. researchgate.netresearchgate.net

Luminescent Concentrators (LCs) for Energy Applications

Luminescent Solar Concentrators (LSCs) are devices designed to capture solar radiation over a large area and concentrate it onto a smaller photovoltaic cell, offering a promising route for building-integrated photovoltaics. rsc.orgresearchgate.net The core principle involves a transparent waveguide doped with luminescent materials (luminophores). google.com

Wavelength-Selective Organic Reflectors

The ability of this compound to act as an achiral host for chiral dopants is utilized to create chiral nematic phases. ossila.com These phases are characterized by a helical structure with a specific pitch length. This helical arrangement gives the material unique optical properties, allowing it to selectively reflect light of a particular wavelength and circular polarization. This phenomenon can be harnessed to create wavelength-selective organic reflectors, which could be integrated into LSC systems or other optical devices to manage light and improve performance.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 38444-13-2 | ossila.com |

| Synonyms | PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate | ossila.com |

| Chemical Formula | C19H22O3 | ossila.com |

| Molecular Weight | 298.38 g/mol | ossila.com |

| Classification | Nematic Liquid Crystal, Phenyl Ester | ossila.com |

| Physical Form | White powder/crystals | ossila.com |

| Purity | >98% | ossila.com |

Photoswitchable Membranes and Permeation Control